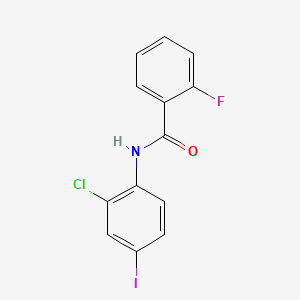

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is an organic compound belonging to the class of aminobenzoic acids and derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of chlorine, iodine, and fluorine substituents activate the aromatic ring for SNAr reactions. Key sites for substitution include:

-

Iodine at the 4-position : Due to its large size and weaker C–I bond, iodine is the most labile halogen. Reactions with nucleophiles (e.g., sodium azide, potassium cyanide) yield products like N-(2-chloro-4-azidophenyl)-2-fluorobenzamide or N-(2-chloro-4-cyanophenyl)-2-fluorobenzamide.

-

Chlorine at the 2-position : Substitution here requires harsher conditions (e.g., high-temperature catalysis with Cu or Pd).

Example Reaction Pathway :

This compound+NaN3DMF, 80°CN-(2-chloro-4-azidophenyl)-2-fluorobenzamide+NaI

| Reagent | Conditions | Product |

|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | 4-Azido derivative |

| Potassium cyanide | DMSO, 100°C, 24 h | 4-Cyano derivative |

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-fluorobenzoic acid and 2-chloro-4-iodoaniline.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water produces the sodium salt of 2-fluorobenzoic acid and the corresponding amine.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .

Oxidation

The benzamide moiety is resistant to oxidation, but halogen substituents can participate:

-

Iodine Oxidation : Treating with KMnO₄ in acidic conditions oxidizes iodine to iodoso (I⁺) intermediates, though full conversion to iodoxy derivatives is rare .

Reduction

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, producing N-(2-chloro-4-iodophenyl)-2-fluorobenzylamine.

-

Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the fluorobenzene ring under high pressure.

Halogen Exchange Reactions

Iodine participates in Ullmann-type coupling or halogen-exchange reactions with Cu or Pd catalysts:

This compound+Ar-B(OH)2Pd(PPh3)4,K2CO3N-(2-chloro-4-arylphenyl)-2-fluorobenzamide

This Suzuki-Miyaura coupling enables aryl group introduction at the 4-position .

Hydrogen Bonding and Tautomerism

The fluorine atom engages in intramolecular hydrogen bonds (e.g., N–H···F interactions, distance ≈ 2.5 Å), stabilizing specific tautomers and influencing reactivity . Computational studies (DFT) confirm that fluorine's electronegativity prevents amine-imine tautomerization, favoring the amino form in solid-state reactions .

科学的研究の応用

Chemical Synthesis and Building Block

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features. The introduction of fluorine into bioactive molecules can significantly alter their chemical and physical properties, making them more suitable for specific applications in pharmaceuticals .

Enzyme Interactions

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes allows researchers to explore biochemical pathways and mechanisms of action, particularly in cancer research where targeting specific kinases can lead to therapeutic advancements .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. It has shown promising activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism involves inhibition of key kinases associated with tumor growth and resistance, positioning it as a candidate for further development in cancer treatment .

Medicinal Chemistry

This compound is being explored for its therapeutic properties beyond anticancer effects. Its anti-inflammatory potential is also under investigation, with studies indicating that compounds with similar structures can modulate inflammatory pathways effectively.

Industrial Applications

In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique chemical properties facilitate the creation of advanced materials that may have applications in electronics or coatings, capitalizing on the stability and reactivity conferred by the halogen substituents.

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of this compound has revealed insights into how modifications to its structure can enhance biological activity. For example, studies have shown that substituting different groups at specific positions can significantly influence its efficacy against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate that it exhibits comparable or superior activity compared to established antibiotics, suggesting its potential as a new antimicrobial agent .

作用機序

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to and inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(2-chloro-4-iodophenyl)acetamide

- N-(2-chloro-4-iodophenyl)-4-methylbenzamide

- N-(2-chloro-4-iodophenyl)-2-methylpropanamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

生物活性

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, discussing its mechanisms, research findings, and applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- A chlorine atom at the 2-position.

- An iodine atom at the 4-position of the phenyl ring.

- A fluorine atom attached to the benzamide moiety.

This structural configuration is critical for its biological activity, influencing how the compound interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways associated with cancer progression and bacterial resistance.

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, leading to reduced cell viability .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

- Cytotoxicity Tests : In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .

Antibacterial Properties

In addition to its anticancer effects, this compound also exhibits antibacterial activity:

- Broad-Spectrum Activity : It has been investigated for efficacy against various bacterial strains, showing potential as a therapeutic agent for bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Anticancer Efficacy :

-

Antibacterial Testing :

- In a separate study, the compound was tested against Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.

特性

IUPAC Name |

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFINO/c14-10-7-8(16)5-6-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPZLBLOKLAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。